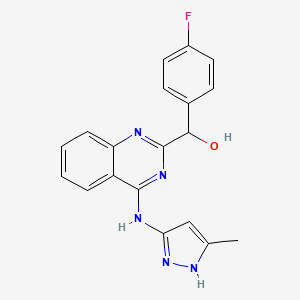

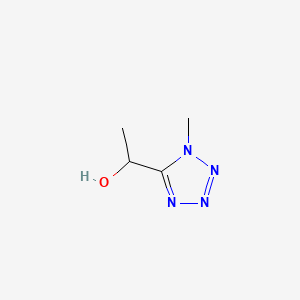

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol” is a derivative of 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl . It has a molecular formula of C2H5N5 and a molecular weight of 99.0946 .

Molecular Structure Analysis

The molecular structure of the base compound, 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学的研究の応用

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the analysis of the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione .

Anticancer Research

1,2,4-triazole derivatives, which include this compound, have been synthesized and evaluated as promising anticancer agents. They have shown promising cytotoxic activity against various human cancer cell lines .

Bioconjugation and Chemical Biology

1,2,3-triazoles, a category that includes this compound, have found broad applications in bioconjugation and chemical biology .

Corrosion Inhibition

1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion. This suggests potential applications of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol in corrosion inhibition .

Medicinal Chemistry

Tetrazoles, including 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .

Material Science

These tetrazoles have excellent thermal stabilities and very high nitrogen content. They have been employed as precursors to nitrogen-rich energetic salts, suggesting their potential use in material science .

Pharmacokinetics

The compound has been used in the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives .

Industrial Applications

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

作用機序

- Tetrazoles, including 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, are known to form hydrogen bonds and participate in π-π stacking interactions. These properties suggest potential binding to proteins, enzymes, or receptors .

- Tetrazoles have been investigated for their antiviral, antimicrobial, and antitubercular activities . These effects may involve interference with viral replication, bacterial growth, or host immune responses.

Target of Action

Biochemical Pathways

Result of Action

特性

IUPAC Name |

1-(1-methyltetrazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSODCMVNIIIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)

![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)

![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)